molecular formula C12H12N2 B6145681 2-methyl-5-(pyridin-2-yl)aniline CAS No. 857221-89-7

2-methyl-5-(pyridin-2-yl)aniline

Cat. No.: B6145681
CAS No.: 857221-89-7
M. Wt: 184.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-(pyridin-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with a methyl group at the 2-position and an aniline group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(pyridin-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with aniline under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in the presence of a base like potassium carbonate. The reaction is performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(pyridin-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-5-(pyridin-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5-(pyridin-2-yl)aniline involves its interaction with specific molecular targets. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an aniline group makes it a versatile compound for various applications, distinguishing it from other similar aromatic amines .

Properties

CAS No.

857221-89-7

Molecular Formula

C12H12N2

Molecular Weight

184.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.